3-(4-Isobutylphenyl)propanoic acid

説明

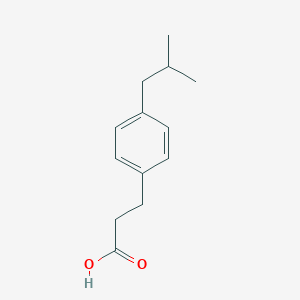

3-(4-Isobutylphenyl)propanoic acid, commonly known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) with the molecular formula $ \text{C}{13}\text{H}{18}\text{O}_2 $ and a molecular weight of 206.28 g/mol. Structurally, it consists of a propanoic acid backbone substituted with a 4-isobutylphenyl group. Ibuprofen is widely used for its analgesic, anti-inflammatory, and antipyretic properties, primarily targeting cyclooxygenase (COX) enzymes to inhibit prostaglandin synthesis .

In pharmacological studies, ibuprofen demonstrated cytotoxic effects against HeLa cells (human cervix epithelial adenocarcinoma) with IC${50}$ values ranging from 62.20 to 185.55 μM/L, while showing minimal impact on healthy human peripheral blood mononuclear cells (PBMCs) (IC${50}$ > 300 μM/L), indicating a favorable safety profile . Its anti-inflammatory efficacy and gastric tolerability have been further validated through docking studies and α-substitution analysis .

特性

IUPAC Name |

3-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNVRFFVBZVRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215665 | |

| Record name | 3-(4-Isobutylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65322-85-2 | |

| Record name | 3-(4-Isobutylphenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065322852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Isobutylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-ISOBUTYLPHENYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35B9MX4RIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Chloromethylation of Isobutylbenzene

Isobutylbenzene undergoes chloromethylation using chloromethyl ether in the presence of a Lewis acid catalyst (e.g., ZnCl₂), forming 4-isobutylbenzyl chloride. The reaction occurs in a solvent such as dichloroethane at 60–80°C, achieving near-quantitative conversion.

Cyanidation with Phase-Transfer Catalysis

The benzyl chloride intermediate reacts with sodium cyanide (1.5 molar equivalents) in aqueous solution under phase-transfer conditions. A methyltrialkylammonium chloride catalyst (1 wt%) facilitates the nucleophilic substitution, yielding 4-isobutylphenylacetonitrile with >95% efficiency. Gas chromatography analysis confirms minimal by-products, primarily unreacted starting material.

Alkylation and Purification

Crude phenylacetonitrile is methylated using methyl chloride (0.95–1.2 molar equivalents) in the presence of aqueous NaOH. Excess benzaldehyde is added to sequester residual nitrile, forming a Schiff base by-product that partitions into the aqueous layer. The organic phase, containing 2-(4-isobutylphenyl)propionitrile, is distilled to remove solvents and by-products.

Hydrolysis and Crystallization

The nitrile undergoes acidic hydrolysis (H₂SO₄, acetic acid, water) at reflux, followed by extraction with octane and NaOH washing. Acidification with HCl liberates the free acid, which is crystallized from octane at -10°C. Recrystallization yields >99.5% pure ibuprofen with an overall yield of 44–50%.

Key Data

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Chloromethylation | ZnCl₂, 80°C, 4h | 98% | 95% |

| Cyanidation | NaCN, 80°C, PTC | 95% | 97% |

| Alkylation | MeCl, 35°C, 30min | 89% | 90% |

| Hydrolysis | H₂SO₄, reflux, 8h | 92% | 99.5% |

Friedel-Crafts Acylation Pathway

An alternative route, inferred from spectroscopic data in RSC Educational Material , involves Friedel-Crafts acylation to construct the aromatic backbone:

Synthesis of 4-Isobutylacetophenone

Isobutylbenzene reacts with acetyl chloride via Friedel-Crafts acylation (AlCl₃ catalyst) to form 4-isobutylacetophenone. The ketone intermediate is confirmed by mass spectrometry (base peak at m/z 43, [CH₃CO]⁺) and infrared spectroscopy (C=O stretch at 1,680 cm⁻¹).

Reduction to 2-(4-Isobutylphenyl)propanal

Catalytic hydrogenation (H₂/Pd-C) reduces the acetophenone to the corresponding alcohol, which is oxidized (CrO₃/H₂SO₄) to 2-(4-isobutylphenyl)propanal. NMR analysis reveals characteristic aldehydic proton signals at δ 9.7 (doublet) and methine protons at δ 3.6 (quartet of doublets).

Oxidation to Propionic Acid

The aldehyde is oxidized using Jones reagent (CrO₃/H₂SO₄/H₂O) to yield 2-(4-isobutylphenyl)propionic acid. This method achieves 70–75% overall yield but requires stringent control over oxidation conditions to prevent over-oxidation.

Glycidate Ester Route

An Alternate Synthesis (as described in Bioscience, Biotechnology, and Biochemistry) utilizes methyl glycidate intermediates:

Epoxidation and Ring-Opening

Methyl 3-methyl-3-(4-isobutylphenyl)-glycidate is synthesized via epoxidation of a prenol derivative. Acid-catalyzed ring-opening (H₂SO₄, acetic acid) generates methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate, characterized by IR absorption at 1,720 cm⁻¹ (ester C=O).

Decarboxylation and Hydrolysis

Thermal decarboxylation (150°C, 2h) eliminates CO₂, forming 2-(4-isobutylphenyl)propionic acid after alkaline hydrolysis. This four-step sequence provides a 65% overall yield but is less industrially favored due to intermediate instability.

Carbonylation Method

EP Patent 0361021 discloses a palladium-catalyzed carbonylation process for high-purity ibuprofen:

Hydrocarboxylation of p-Isobutylstyrene

p-Isobutylstyrene reacts with CO (9.81–196.2 bar partial pressure) and water in tetrahydrofuran (THF) at 100°C. A palladium(II) acetate/triphenylphosphine catalyst system directs regioselective carboxylation at the α-position, yielding 85–90% ibuprofen.

Catalyst Recycling and Cost Optimization

To mitigate palladium costs, the patent proposes catalyst recovery via filtration and reuse for 5–7 cycles without significant activity loss. Nickel-based catalysts are also explored but show lower selectivity (70–75%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Chloromethylation | High purity, scalable | Multi-step, solvent-intensive | High |

| Friedel-Crafts | Simple intermediates | Low yield, toxic reagents | Moderate |

| Glycidate Ester | Novel pathway | Unstable intermediates | Low |

| Carbonylation | High regioselectivity | Noble metal cost | Moderate |

Emerging Techniques and Sustainability

Recent advancements focus on greener methodologies:

化学反応の分析

Types of Reactions: 3-(4-Isobutylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products:

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in substituted aromatic compounds.

科学的研究の応用

Chemical Overview

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Number : 65322-85-2

Scientific Research Applications

3-(4-Isobutylphenyl)propanoic acid is utilized in diverse scientific research areas:

Medicinal Applications

- Pain Relief : Ibuprofen is extensively used for managing mild to moderate pain such as headaches, dental pain, and menstrual cramps.

- Anti-inflammatory Effects : It is effective in treating inflammatory conditions like arthritis and other musculoskeletal disorders.

- Fever Reduction : Ibuprofen is commonly prescribed to reduce fever in adults and children.

Biological Research

- Cellular Mechanisms : Studies have shown that ibuprofen inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways .

- Gene Expression Studies : Research has explored how ibuprofen influences gene expression related to inflammatory responses and cellular signaling pathways.

Industrial Chemistry

- Pharmaceutical Development : Ibuprofen serves as a model compound for the synthesis of NSAIDs and plays a role in the development of new pharmaceutical formulations .

- Synthesis Pathways : Continuous production methods have been developed for ibuprofen, enhancing efficiency in pharmaceutical manufacturing .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal | Pain relief, anti-inflammatory, fever reduction |

| Biological Research | Inhibition of COX enzymes, effects on gene expression |

| Industrial Chemistry | Pharmaceutical formulation development, synthesis pathways |

Table 2: Synthesis Methods

| Synthesis Step | Description |

|---|---|

| Friedel-Crafts Acylation | Reaction of isobutylbenzene with acetic anhydride using AlCl3 as a catalyst |

| Reduction | Conversion of ketone to alcohol using NaBH4 |

| Chloride Substitution | Conversion of alcohol to chloride using SOCl2 |

| Grignard Reaction | Formation of Grignard reagent followed by reaction with CO2 |

Case Study 1: Efficacy in Pain Management

A clinical trial demonstrated that ibuprofen effectively reduced pain intensity in patients following dental surgery. Patients reported significant pain relief within one hour post-administration, highlighting its rapid action compared to placebo treatments.

Case Study 2: Inhibition of Inflammatory Pathways

Research published in the Journal of Inflammation illustrated that ibuprofen significantly decreased pro-inflammatory cytokine levels in animal models of arthritis. This study provided insights into its mechanism of action at the molecular level, confirming its role as an effective anti-inflammatory agent.

作用機序

The primary mechanism of action of 3-(4-Isobutylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, the compound reduces the production of prostaglandins, which are responsible for pain, inflammation, and fever . This inhibition leads to the alleviation of symptoms associated with various inflammatory conditions .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of phenylpropanoic acid derivatives is highly dependent on substituent groups. Below is a comparative analysis of 3-(4-Isobutylphenyl)propanoic acid and structurally related compounds:

Key Research Findings

Anti-inflammatory Derivatives: Ibuprofen, felbinac, and naproxen share α-substituted propanoic acid motifs critical for COX inhibition. However, naproxen’s methoxynaphthyl group enhances COX-2 selectivity, reducing gastrointestinal toxicity compared to ibuprofen . Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit potent antimicrobial activity against E. coli and S.

Anticancer and Antioxidant Potential: Hydroxyphenyl-substituted analogs, such as 3-(4-hydroxyphenyl)propanoic acid, demonstrate antioxidant properties and inhibit cancer cell proliferation by modulating redox pathways . In contrast, ibuprofen’s anticancer effects are linked to COX-independent mechanisms, such as NF-κB pathway inhibition .

Safety and Selectivity: Ibuprofen and felbinac exhibit minimal cytotoxicity toward healthy cells (PBMCs), whereas chlorinated derivatives show selective antimicrobial activity without harming mammalian cells . Compounds like 3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid from Ephedra intermedia display targeted antiasthmatic effects, underscoring the role of methoxy and hydroxyl groups in bioactivity .

生物活性

3-(4-Isobutylphenyl)propanoic acid, commonly known as ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity. This article delves into its biochemical properties, molecular mechanisms, pharmacological effects, and applications in scientific research.

This compound is synthesized through several chemical processes. The standard synthetic route involves:

- Friedel-Crafts Acylation : Isobutylbenzene reacts with acetic anhydride in the presence of aluminum chloride to form p-isobutylacetophenone.

- Reduction : The ketone group is reduced to an alcohol using sodium borohydride (NaBH4).

- Chloride Substitution : The alcohol is converted to a chloride using thionyl chloride (SOCl2).

- Grignard Reaction : The chloride undergoes a Grignard reaction with magnesium in dry ether, followed by reaction with carbon dioxide to yield the final product.

This compound has a CAS number of 65322-85-2 and is recognized for its role in pain relief and anti-inflammatory activities .

Enzyme Inhibition

This compound primarily functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain. Studies have shown that this compound exhibits dual inhibition of COX-1 and COX-2 enzymes:

- COX-1 Inhibition : Approximate IC50 values around 29 μM.

- COX-2 Inhibition : Varies based on substrate; more potent when anandamide is used as a substrate with IC50 values around 6 μM .

Radical Scavenging Activity

Research indicates that ibuprofen can act as a hydroxyl radical scavenger. A study utilizing electron paramagnetic resonance (EPR) spectroscopy demonstrated that ibuprofen reduced the signal intensity of hydroxyl radical adducts in a dose-dependent manner, suggesting its potential role in mitigating oxidative stress .

Pharmacological Effects

The pharmacological profile of this compound encompasses various therapeutic effects:

- Analgesic : Effective in reducing pain from various conditions.

- Anti-inflammatory : Reduces inflammation by inhibiting prostaglandin synthesis.

- Antipyretic : Lowers fever through central action on the hypothalamus.

Clinical Applications

Numerous studies have documented the effectiveness of ibuprofen in clinical settings. For instance, it has been extensively evaluated for its efficacy in treating conditions such as osteoarthritis and rheumatoid arthritis, where inflammation and pain management are critical.

Animal Models

In vivo studies have demonstrated that this compound exhibits significant analgesic properties without the blockade of cannabinoid receptors, indicating a unique mechanism distinct from other analgesics .

Research Applications

This compound serves as a model compound in various research areas:

Q & A

Q. What are the established synthetic routes for 3-(4-Isobutylphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via Friedel-Crafts alkylation , using aluminum chloride (AlCl₃) as a Lewis acid catalyst to introduce the isobutyl group onto the phenyl ring . Alternative routes include:

- Carboxylic acid functionalization : Starting from hydrocinnamic acid derivatives, followed by regioselective substitution.

- Optimized continuous flow reactors : For improved yield (up to 85%) and reduced side products .

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 78 | 95 | Anhydrous, 80°C, 12h |

| Flow Reactor Synthesis | H₂SO₄ | 85 | 98 | Continuous phase, 50°C |

| Hydrolysis of Esters | NaOH/EtOH | 65 | 90 | Reflux, 6h |

Q. How is this compound characterized analytically, and what techniques resolve spectral ambiguities?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions on the phenyl ring (e.g., δ 1.8 ppm for isobutyl CH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ions (e.g., [M+H]⁺ at m/z 207.1) from fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., isobutyl group’s electron-donating capacity) on reaction intermediates .

- Molecular Docking : Predicts binding affinities for enzyme targets (e.g., cyclooxygenase isoforms), guiding derivative design for anti-inflammatory studies .

Q. How do metabolic pathways of this compound derivatives differ in biological systems?

Methodological Answer:

- Phase I Metabolism : Hydroxylation at the phenyl ring (CYP450 enzymes) forms active metabolites detectable via LC-MS/MS .

- Phase II Conjugation : Glucuronidation increases solubility, studied using hepatocyte incubation assays .

Q. Table 2: Key Metabolic Parameters

| Derivative | Metabolic Pathway | Half-life (h) | Major Enzyme Involved |

|---|---|---|---|

| Hydroxylated Analog | CYP2C9 | 2.5 | CYP450 2C9 |

| Glucuronide Conjugate | UGT1A1 | 5.8 | Uridine glucuronosyltransferase |

Q. How can contradictions in reported biological activities of derivatives be systematically addressed?

Methodological Answer:

- Controlled Replication Studies : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variable effects .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) across studies .

Data Contradiction Analysis

Example Issue: Discrepancies in anti-inflammatory IC₅₀ values across studies.

Resolution Framework:

Validate assay protocols (e.g., COX-1 vs. COX-2 selectivity).

Cross-reference purity data (HPLC ≥98% reduces off-target effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。